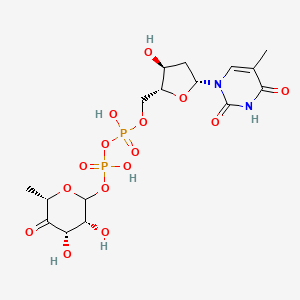
dTDP-4-dehydro-6-deoxy-L-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-4-dehydro-6-deoxy-L-mannose is a dTDP-sugar having 4-dehydro-6-deoxy-L-mannose as the sugar portion. It derives from a dTDP-L-mannose. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Biosynthesis of Rhamnose-Containing Compounds
Overview : dTDP-4-dehydro-6-deoxy-L-mannose serves as a precursor in the biosynthetic pathway leading to dTDP-rhamnose, which is crucial for the synthesis of polysaccharides found in bacterial cell walls and exopolysaccharides.
Key Enzymes Involved :
- RmlA : Converts glucose-1-phosphate to dTDP-glucose.
- RmlB : Catalyzes the dehydration of dTDP-glucose to form dTDP-4-keto-6-deoxy-glucose.
- RmlC : Epimerizes dTDP-4-keto-6-deoxy-glucose to produce dTDP-4-dehydro-6-deoxy-glucose.
- RmlD : Reduces the keto group to yield dTDP-rhamnose .
Antibacterial Applications
Mechanism : Since rhamnose is not found in mammals but is present in many bacteria, compounds derived from this compound are being explored as potential antibacterial agents. The unique structure of rhamnose allows for selective targeting of bacterial pathogens without affecting mammalian cells.
Case Studies :
- Research indicates that rhamnose-containing compounds can enhance the efficacy of antibiotics against resistant strains by disrupting bacterial cell wall synthesis .
Pharmacological Applications
Tumor Immunotherapy : Compounds containing rhamnose have shown promise in immunotherapy due to their ability to enhance immune responses against tumor cells. The structural similarity of rhamnose to certain tumor-associated antigens allows for targeted immune activation .
Food Science and Nutritional Applications
Biomarker Potential : this compound is found in various food items such as rose hips and cabbages. Its presence can serve as a biomarker for dietary intake of these foods, providing insights into nutritional studies and health benefits associated with rhamnose consumption .
Research and Development
Ongoing studies focus on the enzymatic pathways involving this compound to develop novel glycosyltransferases that can facilitate the synthesis of complex carbohydrates for therapeutic applications.
Summary Table of Applications
Análisis De Reacciones Químicas
Reactions Involving dTDP-4-Dehydro-6-deoxy-L-mannose
This compound participates in several reactions, primarily within nucleotide sugar metabolism . These reactions involve enzymes such as dTDP-4-dehydrorhamnose 3,5-epimerase and dTDP-4-dehydrorhamnose reductase .
Reactions
-
This compound + Hydrogen ion + NADPH ⇌ Deoxythymidine diphosphate-L-rhamnose + NADP
-
Deoxythymidine diphosphate-L-rhamnose + NADP ⇌ this compound + NADPH + Hydrogen ion
Enzymatic Roles
This compound is involved in reactions catalyzed by specific enzymes .
dTDP-4-dehydrorhamnose 3,5-epimerase
-
General Function: Involved in dTDP-4-dehydrorhamnose 3,5-epimerase activity .
-
Specific Function: Catalyzes the epimerization of the C3' and C5' positions of dTDP-6-deoxy-D-xylo-4-hexulose, forming dTDP-6-deoxy-L-lyxo-4-hexulose .
-
Reaction: dTDP-4-dehydro-6-deoxy-D-glucose ⇌ this compound .
dTDP-4-dehydrorhamnose reductase
-
General Function: Involved in dTDP-4-dehydrorhamnose reductase activity .
-
Specific Function: Catalyzes the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield dTDP-L-rhamnose. This enzyme uses NADH and NADPH nearly equally well .
-
Reaction: dTDP-6-deoxy-L-mannose + NADP+ ⇌ this compound + NADPH .
GDP-4-dehydro-6-deoxy-D-mannose reductase
GDP-4-dehydro-6-deoxy-D-mannose reductase (EC 1.1.1.281) is an enzyme that catalyzes the following chemical reaction :
GDP-6-deoxy-D-mannose + NAD(P)+ ⇌ GDP-4-dehydro-6-deoxy-D-mannose + NAD(P)H + H+
This enzyme participates in fructose and mannose metabolism .
Propiedades
Fórmula molecular |
C16H24N2O15P2 |
|---|---|
Peso molecular |
546.31 g/mol |
Nombre IUPAC |
[(3R,4S,6S)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,12+,13+,15?/m0/s1 |
Clave InChI |
PSXWNITXWWECNY-WPTIAVDBSA-N |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
SMILES isomérico |
C[C@H]1C(=O)[C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















